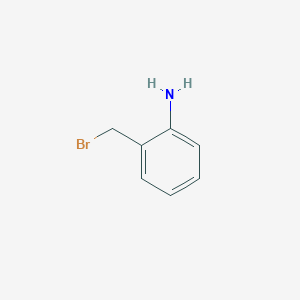

2-(Bromomethyl)aniline

Übersicht

Beschreibung

2-(Bromomethyl)aniline is a chemical compound with the molecular formula C7H8BrN . It is used extensively in scientific research due to its unique properties, making it suitable for applications such as organic synthesis, drug development, and material science.

Synthesis Analysis

The synthesis of anilines, including 2-(Bromomethyl)aniline, involves both classical and modern approaches . The synthesis of anilines typically requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The nitration step needs to be performed first, followed by the bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .Physical And Chemical Properties Analysis

2-(Bromomethyl)aniline has a density of 1.5±0.1 g/cm3, a boiling point of 270.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 121.2±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Adsorption Studies

Hypercrosslinked polymers (HCPs) prepared using 2-(Bromomethyl)aniline have been studied for their adsorption properties . The adsorption of aniline followed a pseudo-second-order model, and the adsorption isotherm was proved to fit the Langmuir adsorption model . The maximum adsorption capacity of aniline could reach 769.23 mg/g at 20 °C .

Methylation of Anilines

2-(Bromomethyl)aniline can be used in the methylation of anilines with methanol . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Safety and Hazards

Wirkmechanismus

Target of Action

2-(Bromomethyl)aniline is a chemical compound with the molecular formula C7H8BrN It’s known that anilines, in general, can interact with various biological targets depending on their specific functional groups .

Mode of Action

For instance, they can participate in nucleophilic aromatic substitution reactions . In the case of 2-(Bromomethyl)aniline, the bromomethyl group might make the compound more reactive, allowing it to participate in reactions such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Anilines and their derivatives can be involved in various biochemical pathways depending on their specific functional groups .

Action Environment

The action, efficacy, and stability of 2-(Bromomethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound might participate, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups could potentially influence the action of 2-(Bromomethyl)aniline.

Eigenschaften

IUPAC Name |

2-(bromomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJOVYCBIADOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553355 | |

| Record name | 2-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)aniline | |

CAS RN |

364360-78-1 | |

| Record name | 2-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

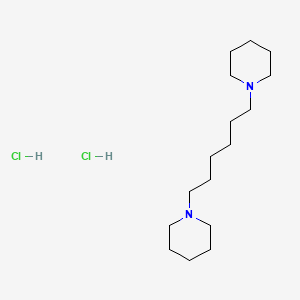

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

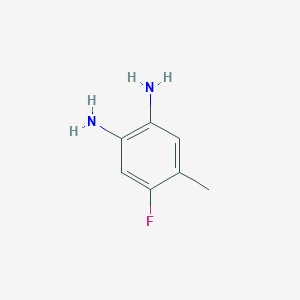

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)